![molecular formula C24H30N6O5 B1346059 Hippuryl-phenylalanyl-arginine CAS No. 73167-83-6](/img/structure/B1346059.png)
Hippuryl-phenylalanyl-arginine
Overview
Description
Hippuryl-phenylalanyl-arginine is a compound that has been used in various scientific studies . It is not intended for human or veterinary use and is for research use only. It has a molecular formula of C24H30N6O5 and a molecular weight of 482.5 g/mol.
Chemical Reactions Analysis
Protein glycation occurs predominantly on lysine, arginine, and N-terminal residues of proteins . Major quantitative glycation adducts are found at mean extents of modification of 1–5 mol percent of proteins .Scientific Research Applications
Hypoxia Treatment
“Hippuryl-phenylalanyl-arginine” contains the amino acid L-arginine, which has been shown to be effective in therapeutic practice in conditions accompanied by hypoxia . The supplementation with L-arginine can have a favorable effect depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
Cardiovascular Health
L-arginine, a component of “this compound”, has been investigated as a potentially cardio-protective compound . It has the potential to increase nitric oxide (NO) production, which can be beneficial for cardiovascular health .
Blood Pressure Management
The increased production of nitric oxide (NO) due to L-arginine can also be an effective tool in blood pressure management . This can be particularly beneficial for individuals with hypertension.
Pregnancy Outcomes
Prenatal oral L-arginine has shown to have favorable effects on birth outcomes . It can significantly reduce risks of intrauterine growth retardation neonates, pre-term birth, and respiratory distress syndrome .
Sports Performance
L-arginine supplementation can be beneficial for athletes. It can help in the formation of individual high reactivity in sportsmen . This can potentially enhance their performance and endurance.
Lipid Profile Improvement
L-arginine supplementation can be useful in improving the lipid profile . This can be particularly beneficial for individuals with dyslipidemia or other lipid metabolism disorders.
Mechanism of Action
Biochemical Pathways
The inhibition of ACE by Hippuryl-Phenylalanyl-Arginine affects the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid balance . By inhibiting ACE, this compound prevents the formation of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a decrease in blood pressure . At the cellular level, this can lead to changes in the function of cells in the cardiovascular system, particularly in the blood vessels and heart.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of arginine in the environment can affect the formation and action of this compound . Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of this compound
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRRZAUNABSCW-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993899 | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73167-83-6 | |
Record name | Hippuryl-phenylalanyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.